肝素硫酸盐

描述

Synthesis Analysis

Heparitin sulfate is synthesized in the Golgi apparatus of animal cells. The process involves the assembly of a tetrasaccharide linkage region on a core protein, followed by the polymerization of alternating glucuronic acid and N-acetylglucosamine units. Enzymatic modifications, including N-deacetylation, N-sulfation, epimerization, and O-sulfation, introduce diversity into the heparitin sulfate chains, generating unique sulfation patterns essential for their biological functions (Sugahara & Kitagawa, 2002).

Molecular Structure Analysis

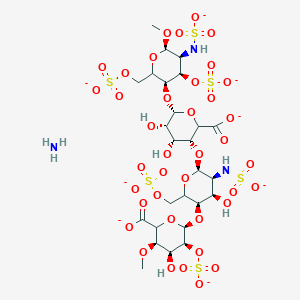

The molecular structure of heparitin sulfate is characterized by a repeating disaccharide unit of glucuronic acid and N-acetylglucosamine, which can be modified to various degrees. It contains domains with specific sulfation patterns that determine its interaction with proteins. Heparitin sulfate chains can vary greatly in size, composition, and charge, contributing to the molecule's functional diversity (Esko & Lindahl, 2001).

Chemical Reactions and Properties

Heparitin sulfate undergoes various chemical reactions during its biosynthesis and functional activities. These include enzymatic cleavage by heparitinases and modifications such as sulfation and epimerization. The specific patterns of sulfation and the presence of iduronic acid residues are critical for its biological activities and interactions with proteins (Nader et al., 1990).

Physical Properties Analysis

The physical properties of heparitin sulfate, such as its solubility, viscosity, and binding affinity to proteins, are influenced by its molecular weight, degree of sulfation, and specific structural motifs. These properties enable heparitin sulfate to fill various roles in the cellular matrix, from structural components to modulators of cell signaling pathways (Sasisekharan & Venkataraman, 2000).

Chemical Properties Analysis

The chemical diversity of heparitin sulfate is a result of the various enzymatic processes that it undergoes, including different patterns of sulfation and the presence of rare modifications such as 3-O-sulfation. This chemical complexity allows heparitin sulfate to interact with a wide range of proteins, influencing numerous biological pathways and processes. The specific interactions between heparitin sulfate and proteins are determined by the precise arrangement of sulfated sugars within its chains, highlighting the importance of its chemical properties in its biological functions (Fu, Suflita, & Linhardt, 2016).

科学研究应用

-

Anticoagulation

- Application : Heparin, a sulfated glycosaminoglycan like Heparitin sulfate, is widely used in clinical settings to prevent and treat thrombosis in a variety of diseases .

- Method : Heparin exerts anticoagulant activity after binding with antithrombin, inhibits the activation of factors Xa and IIa in the coagulation cascade .

- Results : Heparin is a natural anticoagulant in animals and is the most widely used anticoagulant treatment .

-

Anti-inflammatory, Antitumor, and Cardiovascular Diseases

- Application : Heparin and its derivatives have been tested in the protection against and repair of inflammatory, antitumor, and cardiovascular diseases .

- Method : The development of synthetic low-molecular-weight heparin (LMWH) and heparin derivatives have shown many pharmacological effects .

- Results : These compounds have been proven through various activity studies to have many pharmacological effects, such as anti-inflammatory, antiangiogenic, antitumor, and antimetastatic effects, in addition to anticoagulant effects .

-

Sepsis Treatment

- Application : Heparin and Heparan sulfate have potential new options for the treatment of sepsis .

- Method : Heparin can influence the course of sepsis-related processes as a result of its structural similarity to Heparan sulfate, including its strong negative charge .

- Results : Heparin mimetics may have potential for use as therapeutic agents in the context of sepsis .

-

Virus Inhibition

- Application : Heparan sulfate on the cell surface can be used as a coreceptor by viruses, helping many viruses attach to or enter target cells .

- Method : A heparan sulfate analogue can be used as an inhibitor of virus–cell adhesion, which can effectively prevent the transmission of dengue virus in clinical settings .

- Results : This approach has shown promise in inhibiting the transmission of certain viruses .

-

Enzyme Production

- Application : Heparan sulfate/heparin lyases or heparinases are a class of enzymes that are capable of specifically cleaving the (1–4) glycosidic linkages in heparin and heparan sulfate to generate biologically active oligosaccharides .

- Method : Various microorganisms are reported to produce these enzymes with different properties .

- Results : These enzymes have significant and distinct clinical, pharmaceutical and prophylactic/therapeutic applications .

-

Low Molecular Weight Heparins (LMWHs) Production

- Application : Heparinases are commercially used for the depolymerization of unfractionated heparin to produce low molecular weight heparins (LMWHs), an effective anticoagulant .

- Method : The heparinase acted on heparin to produce mainly tri-sulphated disaccharides .

- Results : Individual LMWHs are chemically different and unique and thus cannot be interchanged therapeutically .

-

Atherosclerosis Prevention

- Application : Heparin and its derivatives have been explored as an antiangiogenic, preventive, and antiviral agent for atherosclerosis .

- Method : The therapeutic potential of heparin is being explored beyond anticoagulation .

- Results : Heparin and its derivatives have been tested in the protection against and repair of inflammatory, antitumor, and cardiovascular diseases .

-

Cancer Treatment

- Application : Recent studies have investigated the mechanism by which cancer causes thrombosis and emphasizes the importance of the coagulation system in angiogenesis and tumour metastasis .

- Method : Heparinases and LMWHs are reported to control angiogenesis and metastasis .

- Results : This approach has shown promise in inhibiting the transmission of certain viruses .

-

Generation of Oligosaccharides

- Application : Heparin/heparan sulphate lyases or heparinases are a class of enzymes that are capable of specifically cleaving the (1–4) glycosidic linkages in heparin and heparan sulphate to generate biologically active oligosaccharides .

- Method : The heparinase acted on heparin to produce mainly tri-sulphated disaccharides .

- Results : These oligosaccharides have substantially significant and distinct clinical, pharmaceutical and prophylactic/therapeutic applications .

安全和危害

未来方向

Heparin and heparan sulfate play major roles in a number of biological processes. Yet, H/HS-based pharmaceutical agents are also associated with multiple adverse effects. This has led to the concept of designing noncarbohydrate, aromatic mimetics that modulate H/HS function . The combination of novel methods of administration with developments of anti-inflammatory heparin mimetics allow optimism that safe and effective heparin-based treatments for sepsis will become available in the future .

属性

IUPAC Name |

azane;(3R,4R,5S,6R)-3-[(2S,3S,4R,5R)-5-[(2R,3S,4S,5R)-6-carboxylato-4-hydroxy-5-methoxy-3-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[(3S,4R,5S,6R)-6-methoxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44N2O39S6.H3N/c1-55-16-12(32)18(67-73(52,53)54)26(65-19(16)21(33)34)61-13-5(3-57-70(43,44)45)60-24(7(9(13)29)27-68(37,38)39)63-17-10(30)11(31)25(64-20(17)22(35)36)62-14-6(4-58-71(46,47)48)59-23(56-2)8(28-69(40,41)42)15(14)66-72(49,50)51;/h5-20,23-32H,3-4H2,1-2H3,(H,33,34)(H,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);1H3/p-8/t5?,6?,7-,8-,9+,10+,11-,12-,13-,14-,15+,16+,17+,18-,19?,20?,23+,24-,25+,26+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIDRQZFWFCLLF-VYLUHDBLSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(OC1C(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])OC3C(C(C(OC3C(=O)[O-])OC4C(OC(C(C4OS(=O)(=O)[O-])NS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])O)O)COS(=O)(=O)[O-])OS(=O)(=O)[O-])O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@@H]([C@@H](OC1C(=O)[O-])O[C@@H]2[C@@H]([C@@H]([C@@H](OC2COS(=O)(=O)[O-])O[C@@H]3[C@@H]([C@@H]([C@@H](OC3C(=O)[O-])O[C@@H]4[C@@H]([C@@H]([C@@H](OC4COS(=O)(=O)[O-])OC)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39N3O39S6-8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1210.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heparitin, sulfate | |

CAS RN |

9050-30-0 | |

| Record name | Heparitin, sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

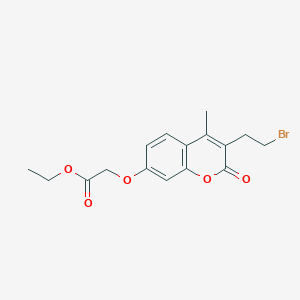

![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)

![5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B1145572.png)